Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate
Overview
Description
Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is a chemical compound with the formula C7H6F8O2 . It is used in various chemical reactions and is often used in research .
Synthesis Analysis
The synthesis of Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate involves several steps. One method involves the use of hydrogen chloride, zinc, and ethanol at 60℃ for 66 hours . Another method involves a multi-step reaction with lithium hydride in tetrahydrofuran, followed by treatment with concentrated HCl and AcOH .Molecular Structure Analysis
The molecular structure of Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is represented by the formula C7H6F8O2 . The InChI Key for this compound is HXWMNJVBQLBDGW-UHFFFAOYSA-N .Chemical Reactions Analysis
Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate participates in various chemical reactions. For example, it can react with lithium hydride in tetrahydrofuran to yield a product that can then be treated with concentrated HCl and AcOH .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is 274.11 . The compound is typically stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Synthesis and Application of Trifluoromethylpyridines
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : Various methods of synthesizing TFMP have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
2. Synthesis of Silver and Silver Iodide Nanocrystals
- Summary of Application : 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol was used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesis resulted in Ag 2 S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .
3. Synthesis of Fused Oxazoles
- Summary of Application : 4-Hydroxy-2 (1 H )-quinolones, which can be synthesized from similar fluorinated compounds, are used in the synthesis of fused oxazoles .
- Methods of Application : Treatment of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .
- Results or Outcomes : The synthesis resulted in the formation of 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones .
4. Synthesis of Silver and Silver Iodide Nanocrystals
- Summary of Application : 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, a compound similar to Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, was used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesis resulted in Ag 2 S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .
5. Synthesis of Fused Heterocycles
- Summary of Application : 4-Hydroxy-2-quinolones, which can be synthesized from similar fluorinated compounds, are used in the synthesis of fused heterocycles .
- Methods of Application : Treatment of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones by concomitant cyclization .
- Results or Outcomes : The synthesis resulted in the formation of 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones .
6. Synthesis of Silver and Silver Iodide Nanocrystals
- Summary of Application : 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, a compound similar to Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, was used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthesis resulted in Ag 2 S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm .
Safety And Hazards
properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F8O2/c1-2-17-4(16)6(12,13)7(14,15)5(10,11)3(8)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWMNJVBQLBDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371926 | |
Record name | Ethyl 5H-octafluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate | |
CAS RN |
2795-50-8 | |
Record name | Ethyl 5H-octafluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5H-Octafluorovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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